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Compound of Interest

Compound Name: Nonadecyl methane sulfonate

Cat. No.: B15622293 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for

Nonadecyl methane sulfonate. The information presented herein is intended to support

research, development, and quality control activities by providing a foundational understanding

of the compound's spectral characteristics. This guide includes predicted data for 1H NMR,

13C NMR, IR, and mass spectrometry, alongside detailed experimental protocols for data

acquisition and a conceptual workflow for spectral analysis.

Predicted Spectral Data
The following tables summarize the predicted spectral data for Nonadecyl methane
sulfonate. These predictions are based on established principles of spectroscopy, analysis of

related compounds, and data from computational chemistry tools.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.25 Triplet 2H a (-CH₂-O-)

~3.05 Singlet 3H b (CH₃-S-)

~1.75 Quintet 2H c (-CH₂-CH₂-O-)

~1.25 Broad Multiplet 32H d (-(CH₂)₁₆-)

~0.88 Triplet 3H e (CH₃-CH₂-)

Note: The chemical shift of the long alkyl chain (d) is expected to be a complex, overlapping

multiplet. The terminal methyl group (e) will appear as a distinct triplet.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment

~69.5 a (-CH₂-O-)

~37.5 b (CH₃-S-)

~31.9 -

~29.7 -

~29.6 -

~29.4 -

~29.3 -

~28.8 c (-CH₂-CH₂-O-)

~25.6 -

~22.7 -

~14.1 e (CH₃-CH₂-)

Note: The signals for the internal methylene carbons of the nonadecyl chain are expected to be

closely spaced in the 29-30 ppm region.
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Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹) Intensity Assignment

2925, 2855 Strong
C-H stretching (asymmetric

and symmetric) of alkyl chain

1465 Medium
C-H bending (scissoring) of

CH₂

1360 Strong S=O asymmetric stretching

1175 Strong S=O symmetric stretching

970 Strong S-O-C stretching

720 Medium C-H rocking of long alkyl chain

Table 4: Predicted Mass Spectrometry (EI) Data
m/z Relative Intensity (%) Assignment

364 Low [M]⁺ (Molecular Ion)

269 High [M - CH₃SO₂]⁺

95 Moderate [CH₃SO₂]⁺

79 Moderate [CH₃SO]⁺

43, 57, 71... High Alkyl fragments [CₙH₂ₙ₊₁]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for

Nonadecyl methane sulfonate. Instrument parameters should be optimized for the specific

equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of Nonadecyl methane sulfonate in

0.6-0.8 mL of deuterated chloroform (CDCl₃).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b15622293?utm_src=pdf-body
https://www.benchchem.com/product/b15622293?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15622293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a

broadband probe.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: spectral width of 220 ppm, 512-1024 scans, relaxation delay of 2-5

seconds.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference

the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using

an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

If the sample is a liquid or can be dissolved in a suitable solvent (e.g., CCl₄), a thin film can

be prepared on a salt plate.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the pure solvent.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.
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Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent

(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a

gas or liquid chromatograph.

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) or a soft

ionization technique like electrospray ionization (ESI) for molecular weight determination.

Data Acquisition (EI):

Use a standard electron energy of 70 eV.

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-

500).

Data Acquisition (ESI):

Optimize spray voltage and other source parameters.

Acquire spectra in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the prediction and analysis of spectral

data for a given chemical compound.
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Spectral Data Prediction and Analysis Workflow

Computational Prediction

Experimental Analysis
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Click to download full resolution via product page

Caption: Workflow for spectral data prediction and analysis.

To cite this document: BenchChem. [Predicted Spectral Data for Nonadecyl Methane
Sulfonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15622293#predicted-spectral-data-for-nonadecyl-
methane-sulfonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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